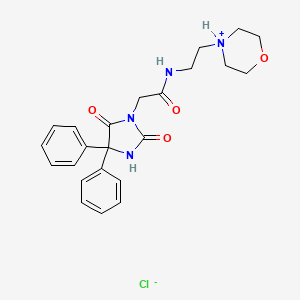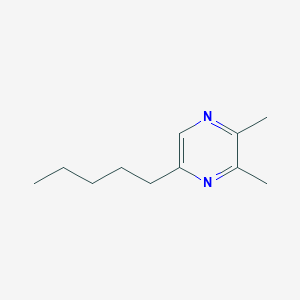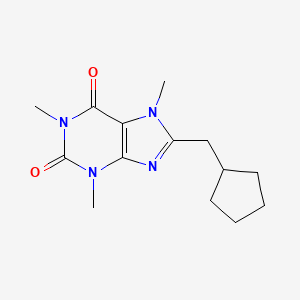
Quinoline, 2-(1-methyl-1H-imidazol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylimidazol-4-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and imidazole. Quinoline is a nitrogen-containing bicyclic aromatic compound, while imidazole is a five-membered ring containing two nitrogen atoms. The combination of these two structures results in a compound with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylimidazol-4-yl)quinoline typically involves the following steps:
Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia and formaldehyde to form imidazole.
Quinoline synthesis: Quinoline can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Coupling of imidazole and quinoline: The final step involves coupling the imidazole ring with the quinoline ring. This can be done through a nucleophilic substitution reaction where the imidazole ring is introduced to the quinoline ring under basic conditions.
Industrial Production Methods
Industrial production of 2-(3-methylimidazol-4-yl)quinoline may involve large-scale synthesis using the above methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(3-methylimidazol-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline or imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated quinoline derivatives can be used for nucleophilic substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of quinoline and imidazole.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted quinoline or imidazole derivatives with various functional groups.
科学的研究の応用
2-(3-methylimidazol-4-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and other materials with specific chemical properties.
作用機序
The mechanism of action of 2-(3-methylimidazol-4-yl)quinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.
Pathways Involved: It may inhibit key enzymes involved in cellular processes, leading to antimicrobial or anticancer effects. The exact pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure without the imidazole ring, used in antimalarial drugs.
Imidazole: A simpler structure without the quinoline ring, used in antifungal medications.
2-(3-methylimidazol-4-yl)pyridine: Similar structure with a pyridine ring instead of quinoline.
Uniqueness
2-(3-methylimidazol-4-yl)quinoline is unique due to its combined structural features of quinoline and imidazole, which confer distinct chemical and biological properties
特性
CAS番号 |
2552-97-8 |
|---|---|
分子式 |
C13H11N3 |
分子量 |
209.25 g/mol |
IUPAC名 |
2-(3-methylimidazol-4-yl)quinoline |
InChI |
InChI=1S/C13H11N3/c1-16-9-14-8-13(16)12-7-6-10-4-2-3-5-11(10)15-12/h2-9H,1H3 |
InChIキー |
MAJBLSDHYUPQQD-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC=C1C2=NC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine](/img/structure/B15345597.png)








![[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate](/img/structure/B15345668.png)

![Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-](/img/structure/B15345677.png)
![2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B15345680.png)

